Epipregnanolone sulphate, chemically known as 3β-hydroxy-5β-pregnan-20-one sulphate, is an endogenous neurosteroid derived from progesterone. It functions primarily as a negative allosteric modulator of the gamma-aminobutyric acid A receptor and an activator of the transient receptor potential melastatin 3 channel. This compound plays a crucial role in modulating synaptic plasticity and neurotransmission, making it a subject of interest in neuropharmacology and related fields .
The synthesis of epipregnanolone sulphate involves several key steps:
The enzymatic synthesis requires specific conditions optimized for the activity of the involved enzymes, including pH, temperature, and substrate concentration. For instance, certain sulfotransferases are more active at physiological pH levels .
The molecular formula of epipregnanolone sulphate is , with a molecular weight of 398.6 g/mol. Its structural representation indicates a steroid backbone with a sulfate group attached at the C3 position:
The InChI representation for epipregnanolone sulphate is:
This detailed information aids in understanding its chemical behavior and interactions.
Epipregnanolone sulphate participates in various chemical reactions:
Common reagents used in these reactions include:
Epipregnanolone sulphate primarily exerts its effects through modulation of ion channels and neurotransmitter receptors:
Research indicates that epipregnanolone sulphate has an effective concentration (EC50) around 5.7 µM for potentiating GABA currents in Purkinje cells .
Epipregnanolone sulphate is typically presented as a white crystalline powder with high solubility in organic solvents but limited solubility in water.
It exhibits stability under physiological conditions but can undergo transformations under extreme pH or temperature conditions. Its behavior in biological systems is influenced by its charge due to the sulfate group.
Studies have shown that epipregnanolone sulphate can influence neuronal signaling pathways and synaptic plasticity through its interactions with various receptors and channels .
Epipregnanolone sulphate has diverse applications in scientific research:
Epipregnanolone sulfate (3β-hydroxy-5β-pregnan-20-one sulfate) originates from progesterone through a tightly regulated enzymatic cascade. The initial step involves the stereoselective reduction of progesterone by 5β-reductase (AKR1D1), yielding 5β-dihydroprogesterone (5β-DHP). This reaction is irreversible and confers the characteristic A-ring cis fusion essential for neurosteroid activity. Subsequently, 3β-hydroxysteroid dehydrogenase (3β-HSD; HSD3B1/2) reduces the C3-keto group of 5β-DHP to produce epipregnanolone (3β-hydroxy-5β-pregnan-20-one). Unlike its isomer allopregnanolone (3α-reduced form), epipregnanolone retains a β-oriented hydroxyl group, which dictates its unique functional properties [1] [5] [8].
The precursor progesterone derives from cholesterol via mitochondrial cytochrome P450 side-chain cleavage (P450scc; CYP11A1) and microsomal 3β-HSD. Key regulators include the steroidogenic acute regulatory protein (StAR), which mediates cholesterol transport into mitochondria, and translocator protein (TSPO), which facilitates cholesterol access to CYP11A1 [5] [8]. Tissue-specific expression of these enzymes ensures localized epipregnanolone production, particularly in the adrenal glands, liver, and brain.
Table 1: Enzymes in Epipregnanolone Biosynthesis
Enzyme | Gene Symbol | Reaction Catalyzed | Subcellular Localization |
---|---|---|---|
5β-Reductase | AKR1D1 | Progesterone → 5β-Dihydroprogesterone | Cytosol |
3β-Hydroxysteroid Dehydrogenase | HSD3B1/2 | 5β-DHP → Epipregnanolone | Endoplasmic Reticulum |
Cytochrome P450scc | CYP11A1 | Cholesterol → Pregnenolone | Mitochondria |
Steroidogenic Acute Regulatory Protein | STAR | Cholesterol Transport | Mitochondrial Membrane |
Sulfation of epipregnanolone is catalyzed by cytosolic sulfotransferases (SULTs), primarily the SULT2 family. SULT2A1 and SULT2B1 isoforms exhibit high affinity for 3β-hydroxysteroids, transferring a sulfo group from the universal donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to the C3-hydroxyl of epipregnanolone. This reaction enhances the steric bulk and polarity of epipregnanolone sulfate, altering its receptor interactions and membrane permeability [3] [9].
SULT2A1, abundant in the liver and adrenal glands, demonstrates broad substrate specificity, while SULT2B1 (splice variants SULT2B1a/b) is predominantly expressed in the brain and placenta and favors neurosteroid substrates. The catalytic mechanism involves a conserved histidine residue that deprotonates the steroid hydroxyl group, facilitating nucleophilic attack on the sulfur atom of PAPS. Genetic polymorphisms in SULT2A1 significantly influence sulfation efficiency and interindividual variation in neurosteroid levels [9].
Table 2: Sulfotransferase Isoforms Involved in Epipregnanolone Sulfation
Isoform | Tissue Expression | Substrate Preference | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
SULT2A1 | Liver, Adrenal Glands | 3β-Hydroxysteroids, DHEA | 1.2 × 10⁴ M⁻¹s⁻¹ |
SULT2B1a | Brain, Placenta | Pregnenolone, Epipregnanolone | 8.7 × 10³ M⁻¹s⁻¹ |
SULT2B1b | Skin, Prostate | Cholesterol | Not Applicable |
Microbial systems offer sustainable platforms for epipregnanolone sulfate synthesis, leveraging the stereoselectivity of fungal and bacterial enzymes. Aspergillus niger and Kluyveromyces marxianus catalyze regiospecific hydroxylation and reduction of steroid precursors, streamlining the conversion of plant-derived sterols (e.g., stigmasterol) to progesterone intermediates. A. niger expresses cytochrome P450 monooxygenases and ketoreductases that mimic mammalian 5β-reductase and 3β-HSD activities, enabling high-yield epipregnanolone production [2] [10].
Industrial scale-up employs immobilized whole-cell biocatalysts in bioreactors, enhancing enzyme stability and substrate diffusion. For sulfation, recombinant Escherichia coli expressing human SULT2A1 facilitates PAPS regeneration, reducing cofactor costs. Key challenges include optimizing oxygen transfer for aerobic transformations and minimizing cytotoxic effects of substrates on microbial cells. Recent advances in metabolic engineering have increased epipregnanolone titers to 1.2 g/L using yeast strains with enhanced NADPH regeneration [2].
Epipregnanolone sulfate exhibits distinct spatial and temporal distribution patterns:
Endogenous regulation is mediated by:
Table 3: Tissue Distribution of Epipregnanolone Sulfate in Humans
Tissue/Biofluid | Concentration | Developmental Variation |
---|---|---|
Umbilical Vein Serum | 3.6–4.8 μM | Peak levels at birth |
Adult Serum | 130–140 nM | Stable in childhood; doubles at puberty |
Testis Tissue | 2.8–4.0 μmol/kg | 3–4× higher in spermatic venous blood |
Brain (Hypothalamus) | 42 nmol/kg | Declines in Alzheimer’s disease |
Maternal Plasma (Birth) | 1.25 μM | Correlates with parturition onset |
Epipregnanolone sulfate biosynthesis exemplifies the integration of enzymatic specificity, microbial adaptability, and endocrine regulation, positioning it as a critical modulator of neurophysiological homeostasis.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6